3,5-Diethoxy-2-fluorobenzaldehyde
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Overview
Description
3,5-Diethoxy-2-fluorobenzaldehyde: is an organic compound with the molecular formula C11H13FO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at the 3 and 5 positions and a fluorine atom at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-2-fluorobenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the halogen-exchange reaction, where 3,5-diethoxybenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Diethoxy-2-fluorobenzoic acid.
Reduction: 3,5-Diethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Diethoxy-2-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes and polymers .
Mechanism of Action
The mechanism of action of 3,5-Diethoxy-2-fluorobenzaldehyde in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase by binding to the active site and preventing substrate access . This inhibition can be competitive or mixed-type, depending on the specific enzyme and conditions.
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3,5-Diethoxy-2-fluorobenzaldehyde is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorobenzaldehydes. For instance, the ethoxy groups increase the compound’s lipophilicity, while the fluorine atom enhances its reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
277324-21-7 |
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Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3,5-diethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-5-8(7-13)11(12)10(6-9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OYCLQASKFSNEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OCC)F)C=O |
Origin of Product |
United States |
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